4-nitro-1-(2-nitrophenyl)-1H-pyrazole
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Overview
Description
4-nitro-1-(2-nitrophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with nitro groups at the 4-position and the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 1-phenylpyrazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risks associated with handling highly reactive nitrating agents .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-1-(2-aminophenyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-nitro-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as high-energy materials and dyes
Mechanism of Action
The mechanism of action of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1-phenyl-1H-pyrazole
- 2-nitro-1-phenyl-1H-pyrazole
- 4-nitro-1-(2-methylphenyl)-1H-pyrazole
Uniqueness
4-nitro-1-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of two nitro groups at specific positions, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrazole ring and the nitro-substituted phenyl ring provides a distinct structural framework that can be exploited for various applications .
Properties
IUPAC Name |
4-nitro-1-(2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)7-5-10-11(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMOYJDRRKDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492839 |
Source
|
Record name | 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62569-41-9 |
Source
|
Record name | 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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